molecular formula C24H20N4O3 B2545898 5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359484-24-4

5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2545898
CAS No.: 1359484-24-4
M. Wt: 412.449
InChI Key: FLHDOYUITHDHDF-UHFFFAOYSA-N
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Description

5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C24H20N4O3 and its molecular weight is 412.449. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Development of Fluorescent Brightening Agents : Pyrazole derivatives have been utilized in the synthesis of fluorescent compounds, indicating potential applications in materials science and sensor development (Tagdiwala & Rangnekar, 2007).
  • Synthetic Methodologies : Research has explored synthetic routes for pyrazolo[1,5-a]pyrazines and related heterocycles, which could be foundational for creating novel compounds with potential therapeutic or material applications (Tsizorik et al., 2018).

Biological Activities

  • Antimicrobial Activities : Compounds structurally related to pyrazolo[1,5-a]pyrazines have shown antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Material Science Applications

  • Corrosion Inhibition : Pyrazole derivatives have been investigated for their corrosion inhibition properties, indicating their potential use in protecting metals from corrosion, particularly in acidic environments (Yadav et al., 2016).

Properties

IUPAC Name

5-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3/c1-16-21(25-23(31-16)18-8-10-19(30-2)11-9-18)15-27-12-13-28-22(24(27)29)14-20(26-28)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHDOYUITHDHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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